molecular formula C12H12N2O4 B1306264 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid CAS No. 462068-46-8

4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid

Cat. No.: B1306264
CAS No.: 462068-46-8
M. Wt: 248.23 g/mol
InChI Key: IIOKITZBLHGWJG-UHFFFAOYSA-N
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Description

4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid is a complex organic compound that features a quinoxaline ring system fused with a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Attachment of the Butyric Acid Moiety: The quinoxaline derivative is then reacted with a suitable butyric acid precursor, such as a butyric acid chloride, in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring or the butyric acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with similar structural features but lacking the butyric acid moiety.

    4-Oxo-4-(2-oxo-2,3-dihydro-1H-quinoxalin-1-yl)-butyric acid: A closely related compound with slight structural variations.

Uniqueness

4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid is unique due to its combined quinoxaline and butyric acid functionalities, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-7-14(11(16)5-6-12(17)18)9-4-2-1-3-8(9)13-10/h1-4H,5-7H2,(H,13,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOKITZBLHGWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389833
Record name 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462068-46-8
Record name 3,4-Dihydro-γ,3-dioxo-1(2H)-quinoxalinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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